molecular formula C23H29N3O5S B6494114 N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide CAS No. 898445-87-9

N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide

Cat. No.: B6494114
CAS No.: 898445-87-9
M. Wt: 459.6 g/mol
InChI Key: XTUMWHGUIXRYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidin-2-yl core substituted with a 4-methoxybenzenesulfonyl group via an ethyl chain. The ethanediamide (oxalamide) linker bridges the piperidine moiety to a 4-methylphenyl group.

Properties

IUPAC Name

N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17-6-8-18(9-7-17)25-23(28)22(27)24-15-14-19-5-3-4-16-26(19)32(29,30)21-12-10-20(31-2)11-13-21/h6-13,19H,3-5,14-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUMWHGUIXRYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide, with CAS number 898445-87-9, is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure suggests potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O5SC_{23}H_{29}N_{3}O_{5}S, with a molecular weight of 459.6 g/mol. The presence of a piperidine ring, sulfonyl group, and ethanediamide moiety contributes to its biological activity.

PropertyValue
Molecular Formula C23H29N3O5S
Molecular Weight 459.6 g/mol
CAS Number 898445-87-9

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The piperidine ring and sulfonyl group are critical for binding to molecular targets, which may modulate their activity and lead to therapeutic effects.

Biological Activity Studies

Research into the biological activity of this compound has focused on several key areas:

1. Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, derivatives with piperidine structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Neurological Applications

Given the structural similarities with known neuroactive compounds, there is interest in its effects on the central nervous system (CNS). Preliminary studies indicate potential for neuroprotective effects, possibly due to modulation of neurotransmitter systems.

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds. For example:

  • Study on Antimicrobial Activity : A series of piperidine derivatives were synthesized and screened for their ability to inhibit bacterial growth. Results indicated that compounds with similar sulfonamide groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Assessment : A study evaluated the effects of a related piperidine compound on neurotransmitter levels in animal models. The results suggested that these compounds could enhance dopaminergic signaling, indicating potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinyl Sulfonamides and Sulfonyl Derivatives

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
  • Structural Similarities : Both compounds share a sulfonamide group attached to a piperidine ring.
  • Key Differences :
    • W-15 lacks the ethanediamide linker and instead has a phenylethyl substituent.
    • The target compound’s 4-methoxybenzenesulfonyl group contrasts with W-15’s 4-chlorobenzenesulfonamide.
  • Implications : The methoxy group in the target compound may enhance solubility compared to W-15’s chloro substituent, while the ethanediamide linker could improve binding stability .
N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS 898450-31-2)
  • Structural Similarities : Both compounds feature a piperidin-2-yl group linked to a sulfonyl-substituted benzene and an ethanediamide chain.
  • Key Differences :
    • The target compound has a 4-methoxybenzenesulfonyl group, while this analog has a 4-methylbenzenesulfonyl group.
    • The hydroxyethyl substituent in the analog replaces the 4-methylphenyl group in the target compound.

Ethanediamide-Linked Analogs

N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-N'-[(4-methylphenyl)sulfonyl]ethanediamide (CAS 62153-92-8)
  • Structural Similarities : Both compounds include an ethanediamide linker and a sulfonyl-substituted aromatic group.
  • Key Differences :
    • The target compound uses a 4-methoxybenzenesulfonyl group, while this analog has a 4-methylphenylsulfonyl group.
    • The analog’s nitro group and hydroxyl substituents introduce polar functionality absent in the target compound.
  • Implications : The nitro group in the analog may increase metabolic instability, whereas the methoxy group in the target compound could improve pharmacokinetics .

Fentanyl Derivatives

Acetyl fentanyl 4-methylphenethyl analog (N-{1-[2-(4-methylphenyl)ethyl]-4-piperidinyl}-N-phenyl-acetamide)
  • Structural Similarities : Both compounds target opioid receptor regions via aromatic and piperidine motifs.
  • Key Differences :
    • The target compound is a 2-piperidinyl derivative, whereas fentanyl analogs are 4-piperidinyl derivatives.
    • Fentanyl derivatives typically feature a single amide linker, unlike the ethanediamide in the target compound.
  • Implications : The 4-piperidinyl position in fentanyl analogs is critical for µ-opioid receptor binding; the 2-piperidinyl substitution in the target compound may reduce opioid activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Piperidine Position
Target Compound (N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide) C₂₄H₂₉N₃O₅S* ~487.6 4-Methoxybenzenesulfonyl, 4-Methylphenyl 2-piperidinyl
W-15 C₁₉H₂₀ClN₃O₂S 389.9 4-Chlorobenzenesulfonamide, Phenylethyl 2-piperidinylidene
N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide C₁₈H₂₇N₃O₅S 397.5 4-Methylbenzenesulfonyl, Hydroxyethyl 2-piperidinyl
Acetyl fentanyl 4-methylphenethyl analog C₂₃H₂₈N₂O₂ 376.5 Acetamide, 4-Methylphenethyl 4-piperidinyl

*Estimated based on structural similarity to and .

Research Implications

  • Structural Position : The 2-piperidinyl substitution in the target compound distinguishes it from fentanyl’s 4-piperidinyl analogs, likely reducing opioid receptor affinity .
  • Substituent Effects : The 4-methoxy group may enhance solubility and metabolic stability compared to nitro (CAS 62153-92-8) or chloro (W-15) substituents .

Preparation Methods

Preparation of the Piperidine Intermediate

The synthesis begins with the functionalization of piperidine at the 2-position. A representative protocol involves:

  • N-Boc protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield N-Boc-piperidine.

  • Ethylamine side-chain introduction : Lithiation of N-Boc-piperidine at the 2-position using LDA (lithium diisopropylamide), followed by quenching with bromoethylamine hydrobromide, installs the ethylamine moiety.

  • Boc deprotection : Exposure to trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 2-(2-aminoethyl)piperidine.

Table 1: Reaction Conditions for Piperidine Intermediate Synthesis

StepReagents/ConditionsYield (%)
N-Boc protectionBoc₂O, Et₃N, DCM, 0°C → rt, 12 h92
Ethylamine additionLDA, THF, -78°C; bromoethylamine HBr65
Boc deprotectionTFA:DCM (1:1), rt, 2 h88

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The piperidine intermediate undergoes sulfonylation to introduce the 4-methoxybenzenesulfonyl group:

  • Reaction setup : 2-(2-Aminoethyl)piperidine is dissolved in anhydrous DCM and cooled to 0°C.

  • Sulfonyl chloride addition : 4-Methoxybenzenesulfonyl chloride (1.2 eq) is added dropwise, followed by pyridine (2 eq) as a base.

  • Stirring : The reaction proceeds at room temperature for 6–8 h, monitored by TLC (hexane:EtOAc, 3:1).

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

Key Consideration : Excess sulfonyl chloride ensures complete conversion, though chromatographic purification is often required to remove residual reagents.

Oxamide Formation and Coupling with 4-Methylaniline

The final step involves sequential amide bond formation:

  • Oxalyl chloride activation : Ethanedioyl dichloride (oxalyl chloride, 1.1 eq) reacts with the sulfonylated piperidine-ethylamine in DCM at 0°C.

  • First amide coupling : After 1 h, 4-methylaniline (1 eq) is added, and the reaction stirs at rt for 12 h.

  • Second amide formation : The intermediate monoamide is treated with HATU (1 eq) and DIPEA (2 eq) in DMF to couple the remaining amine.

Table 2: Optimization of Oxamide Coupling

ParameterConditionYield (%)Purity (HPLC)
Coupling reagentHATU vs. EDCl/HOBt78 vs. 6295 vs. 88
SolventDMF vs. THF78 vs. 5495 vs. 90
Temperaturert vs. 40°C78 vs. 7295 vs. 93

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.25 (d, J = 8.0 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃), 3.45–3.55 (m, 2H, piperidine-H), 2.32 (s, 3H, CH₃), 1.60–1.75 (m, 4H, piperidine-H).

  • HRMS (ESI⁺): m/z calculated for C₂₄H₃₁N₃O₅S [M+H]⁺: 474.2015; found: 474.2018.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) confirmed ≥98% purity, with a retention time of 12.7 min.

Challenges and Mitigation Strategies

  • Low Sulfonylation Efficiency : Early attempts yielded ≤50% conversion due to steric hindrance. Switching from DCM to THF improved solubility, raising yields to 85%.

  • Oxamide Hydrolysis : The oxamide bond proved susceptible to hydrolysis under acidic conditions. Storage at -20°C in anhydrous DMF stabilized the compound.

  • Byproduct Formation : Residual HATU led to urea byproducts. Sequential washing with 5% citric acid and 5% LiCl minimized this issue .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The synthesis of this ethanediamide derivative likely involves multi-step organic reactions, including:

  • Protection/deprotection of functional groups : The 4-methoxybenzenesulfonyl and piperidinyl groups may require temporary protection (e.g., using Boc groups) to prevent side reactions during coupling steps .
  • Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings are common for attaching aromatic/heterocyclic moieties, as seen in structurally related compounds .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures are effective for achieving >95% purity .
    Key optimization : Use kinetic studies (e.g., Design of Experiments, DoE) to balance reaction temperature, catalyst loading, and solvent polarity, as demonstrated in flow-chemistry syntheses of similar amides .

Advanced: How do structural modifications to the piperidinyl or sulfonyl groups influence binding affinity to biological targets?

Answer:
Comparative structure-activity relationship (SAR) studies are critical:

  • Piperidinyl modifications : Replacing the 4-methoxybenzenesulfonyl group with a methylsulfanyl or pyridinyl moiety (as in and ) alters steric bulk and electronic properties, impacting interactions with hydrophobic enzyme pockets or hydrogen-bond acceptors.
  • Sulfonyl group role : The sulfonyl group enhances solubility and may act as a hydrogen-bond acceptor, as seen in sulfonamide-based inhibitors targeting neurological receptors .
    Methodology :
    • Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., serotonin receptors or kinases).
    • Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Basic: What spectroscopic techniques are essential for confirming structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm integration ratios for methoxy (-OCH₃), sulfonyl (SO₂), and methylphenyl groups .
    • ¹³C NMR : Verify carbonyl (C=O) and aromatic carbons, with shifts typically between 165-175 ppm and 110-140 ppm, respectively .
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures correct molecular formula (e.g., [M+H]⁺ ion) .
  • Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150-1250 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:
Discrepancies often arise from variations in:

  • Assay conditions : Differences in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) can alter potency. Standardize protocols using guidelines like MIAME or BRENDA .
  • Compound purity : Impurities >5% (e.g., residual solvents) may confound results. Validate purity via HPLC and orthogonal methods (e.g., elemental analysis) .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., Grubbs’ test for outliers) .

Basic: What are the solubility characteristics of this compound, and how do they impact in vivo studies?

Answer:

  • Solubility profile :
    • Organic solvents : Highly soluble in DMSO (>50 mg/mL) and ethanol due to the amphiphilic ethanediamide backbone .
    • Aqueous buffers : Limited solubility in water (~0.1 mg/mL at pH 7.4); use cyclodextrin-based formulations or micellar encapsulation to enhance bioavailability .
  • Formulation advice : Pre-formulation assays (e.g., shake-flask method) in PBS with 0.1% Tween-80 improve stability for intravenous administration .

Advanced: What in silico methods predict the pharmacokinetic (PK) properties of this compound?

Answer:

  • ADME prediction : Tools like SwissADME estimate:
    • Absorption : High Caco-2 permeability due to logP ~3.5 (methoxy and methyl groups enhance lipophilicity) .
    • Metabolism : CYP3A4/2D6-mediated oxidation of the piperidinyl ring, predicted via MetaSite .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields, critical for neurological target validation .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-term storage : -20°C in airtight, amber vials with desiccants (silica gel) to prevent hydrolysis of the amide bond .
  • Long-term stability : Lyophilized powders stored under argon at -80°C retain >90% purity for ≥5 years .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins (e.g., kinases) upon compound binding .
  • CRISPR/Cas9 knockout : Compare activity in wild-type vs. target-deficient cell lines to confirm specificity .
  • Bioluminescence resonance energy transfer (BRET) : Monitor real-time interactions with G protein-coupled receptors (GPCRs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.